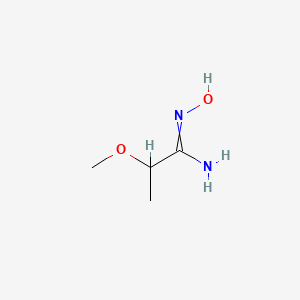
2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H8F4O It is a fluorinated alcohol, characterized by the presence of trifluoromethyl and fluoro substituents on a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-ol typically involves the reaction of trifluoroacetophenone with appropriate reagents. One common method is the reduction of 2,2,2-trifluoroacetophenone using optically active Grignard reagents to form the desired alcohol . The reaction conditions often include the use of solvents like diethyl ether or tetrahydrofuran (THF) and are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of hydrocarbons.
Substitution: The fluoro substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 2,2,2-trifluoro-1-(3-fluoro-4-methylphenyl)ethanone.
Reduction: Formation of 2,2,2-trifluoro-1-(3-fluoro-4-methylphenyl)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroacetophenone: A precursor in the synthesis of 2,2,2-Trifluoro-1-(3-fluoro-4-methylphenyl)ethan-1-ol.
2,2,2-Trifluoro-1-phenylethanol: Similar structure but lacks the additional fluoro and methyl substituents.
1,1,1,3,3,3-Hexafluoropropan-2-ol: Another fluorinated alcohol with different substituents.
Uniqueness
This compound is unique due to the presence of both trifluoromethyl and fluoro groups on the phenyl ring, which imparts distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C9H8F4O |
|---|---|
分子量 |
208.15 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-(3-fluoro-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H8F4O/c1-5-2-3-6(4-7(5)10)8(14)9(11,12)13/h2-4,8,14H,1H3 |
InChIキー |
FVYSVHJFPHBIBP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(C(F)(F)F)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


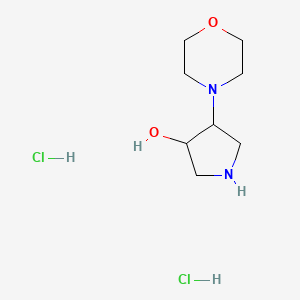
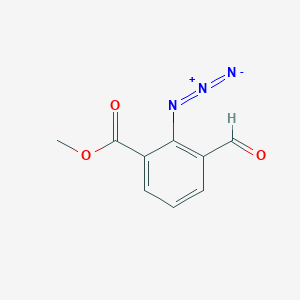
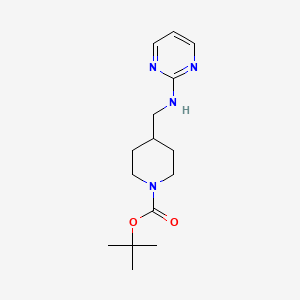



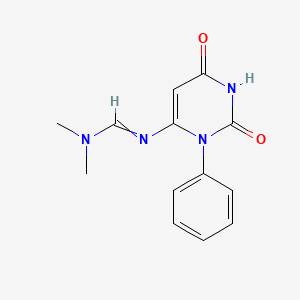



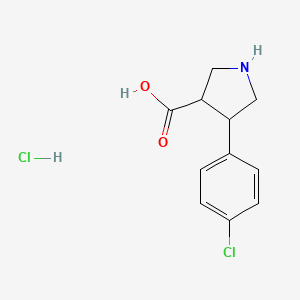
![2-methyl-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine](/img/structure/B11722851.png)
